molecular formula C10H8FN B2839510 6-Fluoro-8-methylisoquinoline CAS No. 2126178-15-0

6-Fluoro-8-methylisoquinoline

Cat. No.: B2839510
CAS No.: 2126178-15-0
M. Wt: 161.179
InChI Key: ZHHHQZQMWPXLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-8-methylisoquinoline ( 2126178-15-0) is a fluorinated heterocyclic compound of significant interest in medicinal and synthetic chemistry. With the molecular formula C 10 H 8 FN and a molecular weight of 161.18 g/mol, it serves as a versatile and valuable building block for the synthesis of more complex molecules . The compound's structure, featuring a fused benzene ring and a pyridine ring with fluorine and methyl substituents, is a cornerstone scaffold in the development of compounds with diverse biological activities . This compound is primarily utilized as a key intermediate in organic synthesis and drug discovery research. The isoquinoline core is a privileged structure in pharmacology, and the specific substitutions at the 6- and 8- positions are known to fine-tune the steric and electronic properties of the molecule, which can influence its bioavailability, metabolic stability, and binding affinity to biological targets . Researchers leverage this scaffold to develop novel substances with potential antibacterial, anticancer, and antifungal properties, as related fluoroquinolone and isoquinoline derivatives are well-documented for their wide range of pharmacological effects . The presence of the fluorine atom, a common bioisostere, is particularly valued for its ability to modulate the molecule's lipophilicity, membrane permeability, and overall metabolic profile. Please note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with care and refer to the Safety Data Sheet for proper handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-8-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHHQZQMWPXLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 8 Methylisoquinoline and Its Derivatives

Established Strategies for Isoquinoline (B145761) Ring Construction

The formation of the core isoquinoline scaffold is a foundational step in the synthesis of 6-fluoro-8-methylisoquinoline. Several classical methods have been developed for this purpose, each with its own advantages and limitations regarding substrate scope and reaction conditions.

Intramolecular Electrophilic Cyclization Approaches (e.g., Bischler–Napieralski, Pictet–Spengler)

Intramolecular electrophilic cyclization reactions are among the most common and effective methods for constructing the isoquinoline ring system. These reactions typically involve the cyclization of a β-arylethylamine derivative.

The Bischler-Napieralski reaction is a prominent method that involves the cyclization of β-arylethylamides in the presence of a dehydrating agent and acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form 3,4-dihydroisoquinolines. slideshare.netnrochemistry.comwikipedia.org These intermediates can then be easily dehydrogenated to yield the corresponding aromatic isoquinolines. nrochemistry.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. slideshare.netwikipedia.org It is particularly effective when the benzene (B151609) ring of the β-arylethylamide contains electron-donating groups. nrochemistry.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. nrochemistry.comwikipedia.org Microwave-assisted Bischler-Napieralski reactions have been shown to be effective for producing libraries of substituted isoquinolines. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Bischler-Napieralski Reaction Conditions
Dehydrating AgentCatalystTemperatureNotesReference
POCl₃Refluxing acidic conditionsVaries (room temp to 100 °C)Widely used for phenethylamides. nrochemistry.comwikipedia.org
P₂O₅ in refluxing POCl₃---RefluxMost effective for reactants lacking electron-donating groups. wikipedia.org
Tf₂O2-chloropyridine-20 °C to 0 °CUsed with β-arylethylamides. nrochemistry.com
Microwave irradiationToluene or solvent-free140 °CSignificantly reduced reaction times. organic-chemistry.org

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is typically catalyzed by a protic or Lewis acid. youtube.com The reaction mechanism involves the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgyoutube.com While classic conditions often require strong acids and heat, modern variations have been developed that proceed under milder conditions, sometimes even without an acid catalyst. wikipedia.org Organocatalytic asymmetric versions of the Pictet-Spengler reaction have been developed to produce chiral 1-substituted tetrahydroisoquinolines. acs.org Similar to the Bischler-Napieralski reaction, microwave assistance can be employed to generate libraries of substituted tetrahydroisoquinolines which can then be oxidized. organic-chemistry.orgorganic-chemistry.org

Cycloaddition Reactions for Isoquinoline Scaffold Assembly

Cycloaddition reactions offer an alternative and powerful strategy for the assembly of the isoquinoline scaffold, often providing access to complex substitution patterns that are difficult to achieve through classical methods.

One common approach involves the [3+2] cycloaddition of isoquinolinium ylides with various dipolarophiles, such as activated alkynes or olefins. mdpi.combeilstein-journals.org These reactions can be highly efficient and can lead to the formation of fused heterocyclic systems containing the isoquinoline motif, such as pyrrolo[2,1-a]isoquinolines. mdpi.comrsc.orgbohrium.com These cycloadditions are often carried out in a one-pot, multi-component fashion, which enhances synthetic efficiency. beilstein-journals.orgrsc.org

Another strategy is the [4+2] annulation , or Diels-Alder reaction. For instance, Rh(III)-catalyzed C–H functionalization between oxadiazoles (B1248032) and difluoromethylene alkynes has been used to construct vinyl-fluorinated isoquinolines with high regioselectivity. acs.orgnih.gov This method provides a practical way to install a fluorovinyl group at a specific position on the isoquinoline framework.

Regioselective Introduction of Fluoro and Methyl Substituents

Once the isoquinoline core is formed, or during its construction, the fluoro and methyl groups must be introduced at the desired 6- and 8-positions, respectively. The regioselectivity of these installations is critical.

The introduction of a methyl group can be achieved through various methods. For instance, direct methylation of a metalated isoquinoline can be performed. d-nb.info However, separating the product from the starting material can be challenging. An alternative is aminomethylation followed by hydrogenolysis. d-nb.info

Fluorination Strategies for Isoquinoline Cores

The incorporation of fluorine into the isoquinoline ring can significantly alter the molecule's properties. researchgate.net Various methods exist for the fluorination of aromatic and heteroaromatic systems.

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. chinesechemsoc.org This can be achieved using electrophilic fluorinating reagents. acs.org A photocatalyst-free method for the C-H fluorination of heteroarenes using N-fluorobenzenesulfonimide (NFSI) and Et₃SiH under visible light has been reported. chinesechemsoc.org This method is notable for its use of readily available reagents and mild reaction conditions. chinesechemsoc.org While this method has been shown to be effective for the C1 fluorination of isoquinolines, achieving regioselectivity at other positions can be challenging. chinesechemsoc.org

Palladium-catalyzed reactions have emerged as powerful tools for the introduction of fluorine into aromatic systems. core.ac.uk These methods can be broadly classified based on the fluorine source, which can be either electrophilic or nucleophilic. core.ac.uk

Palladium-catalyzed C-H fluorination using a nucleophilic fluoride (B91410) source, such as AgF, in combination with a hypervalent iodine oxidant has been reported for 8-methylquinoline (B175542) derivatives. nih.gov This reaction proceeds with a high degree of regioselectivity.

Another approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide. This α-arylation provides a protected 1,5-dicarbonyl moiety that can be cyclized to an isoquinoline. rsc.org This route is highly regioselective and tolerates a wide range of substituents, including those that lead to electron-deficient isoquinolines. rsc.org The use of fluorinated aryl bromides in this reaction allows for the synthesis of fluorinated isoquinolines. rsc.org

Table 2: Summary of Fluorination Strategies for Isoquinolines
MethodFluorinating AgentCatalyst/ConditionsPosition of FluorinationReference
Direct C-H FluorinationNFSIVisible light, Et₃SiHC1 chinesechemsoc.org
Palladium-Catalyzed C-H FluorinationAgFPd catalyst, hypervalent iodine oxidantVaries nih.gov
Palladium-Catalyzed α-ArylationFluorinated aryl bromidesPd catalystVaries based on aryl bromide rsc.org
Non-Transition Metal Mediated Processes for Fluorinated Isoquinolines

The synthesis of fluorinated isoquinolines without the use of transition metals offers advantages in terms of cost, toxicity, and ease of purification. A variety of methods have been developed that rely on classical cyclization reactions and modern organocatalytic approaches. researchgate.net

One notable non-transition metal-mediated approach involves the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles. rsc.orgrsc.org This method provides a high-yielding, one-pot synthesis of substituted 1-fluoroalkyl-3-fluoroisoquinolines. The reaction proceeds through the formation of N-fluoroalkylated ketenimine intermediates, which then undergo a stereoselective formal 1,3-fluorine shift to yield difluoroazadienes, followed by cyclization. rsc.org The versatility of this method is demonstrated by its applicability to a wide range of substrates, allowing for the preparation of structurally diverse isoquinolines with substituents at various positions. rsc.orgrsc.org

Another strategy involves the use of hypervalent iodine reagents. A novel one-pot process has been developed to assemble aryl(isoquinoline)iodonium salts from a mesoionic carbene silver complex and Aryl-I-Py2(OTf)2. These iodonium (B1229267) salts serve as precursors for radiofluorinated isoquinolines, including the synthesis of [¹⁸F]fluoroaspergillitine, through nucleophilic fluorination with [¹⁸F]fluoride. This method is compatible with a wide array of functional groups.

Furthermore, traditional methods like the Pomeranz-Fritsch reaction can be adapted for the synthesis of fluorinated isoquinolines by using fluorinated benzaldehyde (B42025) derivatives as starting materials. Additionally, electrocyclic ring-closure reactions and aza-Wittig reactions have been employed in the synthesis of fluorinated isoquinoline systems. researchgate.net

Below is a table summarizing non-transition metal mediated processes for synthesizing fluorinated isoquinolines:

Method Key Reagents/Intermediates Product Type Key Features Reference
Thermal Decomposition of TriazolesN-fluoroalkyl-1,2,3-triazoles, Potassium fluoride1-Fluoroalkyl-3-fluoroisoquinolinesOne-pot, microwave-assisted, wide substrate scope rsc.orgrsc.org
Hypervalent Iodine ChemistryMesoionic carbene silver complex, Aryl-I-Py2(OTf)2, [¹⁸F]fluorideRadiofluorinated isoquinolinesAccess to PET imaging agents, broad functional group tolerance
Pomeranz-Fritsch ReactionFluorinated benzaldehyde derivativesFluorinated isoquinolinesUtilizes classical cyclization with modified substrates
Aza-Wittig ReactionPhosphazenes, KetenesIsomeric N-vinylic ketene (B1206846) imines leading to isoquinolinesProvides access to various isomers researchgate.net

Methylation and Alkylation at Specific Isoquinoline Positions

The introduction of methyl and other alkyl groups at specific positions of the isoquinoline ring is crucial for modulating biological activity. Various methods have been developed for the regioselective alkylation of the isoquinoline skeleton.

For the C8 position, rhodium(III)-catalyzed C-H methylation of quinoline (B57606) N-oxides using organotrifluoroborates as the methyl source has been reported. researchgate.netrsc.org This method demonstrates high regioselectivity for the C8 position, which is attributed to the formation of a five-membered rhodacycle intermediate following coordination of the rhodium catalyst to the N-oxide. researchgate.netulb.ac.be

Alkylation at the C4 position of isoquinolines can be achieved without the need for an N-activating group. A method utilizing benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile allows for the C4-alkylation of isoquinolines, retaining the aromaticity of the ring. acs.org The resulting products contain a carbonyl group that can be further manipulated. acs.org

The C1 position of the tetrahydroisoquinoline skeleton can be alkylated after lithiation. The use of a pivalamide (B147659) protecting group on the nitrogen allows for facile lithiation at the C1 position, creating a highly nucleophilic reagent that can react with various electrophiles, including alkyl halides. ethz.ch

Position Method Key Reagents Key Features Reference
C8Rh(III)-catalyzed C-H methylationQuinoline N-oxides, Organotrifluoroborates, [Cp*RhCl₂]₂, AgSbF₆High regioselectivity for C8, proceeds via a rhodacycle intermediate researchgate.netrsc.orgulb.ac.be
C4Acid-catalyzed alkylationIsoquinoline, Benzoic acid, Vinyl ketonesMetal- and activating group-free, retains aromaticity acs.org
C1 (Tetrahydroisoquinoline)Lithiation and alkylationN-Pivaloyl-tetrahydroisoquinoline, t-BuLi, Alkyl halidesForms a highly nucleophilic C1-lithiated species ethz.ch

Advanced Synthetic Transformations for Diversification of this compound Scaffold

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules like this compound at a late step in the synthetic sequence. researchgate.netwikipedia.orgscispace.com This approach avoids the need for lengthy de novo syntheses for each new analog. researchgate.net

C-H functionalization is a key component of LSF. wikipedia.org For instance, methods for the direct introduction of fluorine atoms into aromatic systems are highly valuable. researchgate.net While specific examples for this compound are not detailed, general strategies like electrochemical Shono oxidation to create enamine intermediates for subsequent fluorination offer a potential route for further functionalization. researchgate.net

The ability to introduce various functional groups late in the synthesis is crucial for creating molecular diversity for structure-activity relationship (SAR) studies. researchgate.netscispace.com For example, the carbonyl group introduced via C4-alkylation can act as a synthetic handle for further modifications, such as conversion to esters or amines. acs.org

Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the isoquinoline core. researchgate.netresearchgate.netmdpi.com Palladium, rhodium, and ruthenium are among the most frequently used catalysts for these transformations. mdpi.com

Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are effective for introducing aryl groups onto the isoquinoline scaffold. researchgate.net A modular synthesis of isoquinolines has been developed utilizing a palladium-catalyzed α-arylation of ketones, followed by cyclization. pnas.orgnih.gov This method allows for the convergent synthesis of polysubstituted isoquinolines. pnas.org

Rhodium(III)-catalyzed C-H activation and annulation reactions have been extensively used to construct and functionalize isoquinoline and isoquinolone systems. mdpi.comresearchgate.netbeilstein-journals.orgrsc.orgresearchgate.net These reactions can utilize various coupling partners, including alkynes, allenes, and diazo compounds, to build complex fused heterocyclic systems. mdpi.comrsc.org For example, the reaction of O-acetyl ketoximes with bicyclic olefins, catalyzed by rhodium, can furnish isoquinoline derivatives. researchgate.net

The presence of a fluorine atom at position 3 and a halogen at position 4 in synthesized fluoroalkylisoquinolines allows for further diversification through nucleophilic aromatic substitution (SNAr) of the fluorine and cross-coupling reactions of the halogen. rsc.orgrsc.org

Catalyst System Reaction Type Coupling Partners Product Type Reference
PalladiumSuzuki cross-coupling, α-Arylation of ketonesAryl boronic acids, Ketones, Aryl bromidesAryl-substituted isoquinolines, Polysubstituted isoquinolines researchgate.netpnas.org
Rhodium(III)C-H activation/annulationAlkynes, Allenes, Diazo compounds, Bicyclic olefinsFused isoquinolines, Isoquinolones, Substituted isoquinolines mdpi.comresearchgate.netbeilstein-journals.orgrsc.orgresearchgate.net
PalladiumNucleophilic aromatic substitution, Cross-couplingNucleophiles, Various coupling partners for the halogen3-Substituted-1-fluoroalkylisoquinolines, 4-Substituted analogs rsc.orgrsc.org

Modular and Tunable Synthetic Routes for Analog Generation

Modular and tunable synthetic routes are highly desirable as they allow for the rapid generation of a library of analogs from common intermediates. researchgate.netrsc.org A concise approach to prepare isoquinoline analogs starts from pyridines reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions, tolerating a variety of functional groups. rsc.org

A de novo isoquinoline synthesis that relies on the palladium-catalyzed α-arylation of ketone enolates offers a high degree of modularity. nih.gov In this protocol, the choice of the ketone coupling partner determines the substituents at the C3 and C4 positions of the isoquinoline ring. nih.gov This method can be performed in a one-pot, three-step sequence involving enolate coupling, quenching with an electrophile, and subsequent cyclization. nih.gov

Efficient modular routes have also been developed for lamellarin analogs, which involve the preparation of 5,6-dihydropyrrolo[2,1-b]isoquinoline scaffolds followed by regioselective bromination and Suzuki cross-coupling to introduce aryl groups. researchgate.net

Biomimetic and Chemoenzymatic Synthesis Approaches for this compound Analogs

Biomimetic and chemoenzymatic syntheses offer elegant and efficient pathways to isoquinoline alkaloids and their analogs, often providing high stereoselectivity. rsc.orgacs.org

Biomimetic synthesis mimics the biosynthetic pathways of natural products. psu.edu For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde, is a classic biomimetic route to tetrahydroisoquinolines. clockss.org A one-pot synthesis of tetrahydroisoquinoline alkaloids has been achieved in a phosphate (B84403) buffer under mild conditions, mimicking physiological environments. rsc.org

Chemoenzymatic approaches combine the power of biocatalysis with traditional organic synthesis. rsc.org Enzymes like norcoclaurine synthase (NCS), a Pictet-Spenglerase, are used for their high stereoselectivity in constructing the isoquinoline core. rsc.org Toluene dioxygenase (TDO) has been used to create chiral diol intermediates from aromatic precursors, which are then converted into complex alkaloids like morphinans. rsc.org

A one-pot chemoenzymatic cascade has been developed for the enantioselective C(1)-allylation of tetrahydroisoquinolines. acs.org This process couples a monoamine oxidase (MAO-N) catalyzed oxidation with a metal-catalyzed allylboration, followed by a biocatalytic deracemization to yield allylic amine derivatives with high enantiomeric excess. acs.org

While direct chemoenzymatic synthesis of this compound has not been reported, these methodologies provide a powerful platform for accessing chiral, functionalized isoquinoline building blocks that could be further elaborated into fluorinated and methylated analogs. rsc.orgrsc.orgcore.ac.uk

Approach Key Reaction/Enzyme Product Type Key Features Reference
BiomimeticPictet-Spengler reactionTetrahydroisoquinolinesMimics natural biosynthetic pathways, mild conditions clockss.orgrsc.org
ChemoenzymaticNorcoclaurine Synthase (NCS)Chiral tetrahydroisoquinolinesHigh stereoselectivity rsc.org
ChemoenzymaticToluene Dioxygenase (TDO)Chiral diol intermediatesAccess to complex chiral building blocks rsc.orgcore.ac.uk
Chemoenzymatic CascadeMonoamine Oxidase (MAO-N)Enantioenriched C(1)-allylated tetrahydroisoquinolinesOne-pot, high enantioselectivity acs.org

Computational and Theoretical Investigations of 6 Fluoro 8 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties and predicting the chemical behavior of molecules like 6-fluoro-8-methylisoquinoline. These computational methods provide detailed insights into molecular structure, stability, and reactivity, which are often challenging to obtain through experimental means alone. By modeling the molecule at the electronic level, researchers can elucidate its behavior in chemical reactions and its potential interactions with other chemical species.

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of organic molecules, including fluorinated heterocycles like isoquinolines. researchgate.netethernet.edu.et This approach is favored for its balance of computational cost and accuracy in predicting molecular properties. DFT calculations are used to determine the ground-state electronic energy, electron density distribution, and other key characteristics that govern the molecule's reactivity. mdpi.com For fluorinated isoquinolines, DFT can effectively model the influence of the electronegative fluorine atom and other substituents on the electronic landscape of the aromatic system. ethernet.edu.et

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Local reactivity descriptors, derived from DFT, pinpoint the most reactive sites within a molecule. arxiv.orgajchem-a.com The Fukui function (f(r)) is a key descriptor that identifies regions where the electron density changes most significantly upon the addition or removal of an electron. researchgate.net A high value of the nucleophilic Fukui function (f+) indicates a site susceptible to nucleophilic attack, while a high value of the electrophilic Fukui function (f-) points to a site prone to electrophilic attack. arxiv.orgajchem-a.com These descriptors provide a quantitative basis for predicting how this compound will interact with various reagents.

Interactive Table 1: Illustrative Global Reactivity Descriptors for this compound

DescriptorSymbolValue (eV)Description
HOMO EnergyEHOMO-6.85Energy of the highest occupied molecular orbital; related to electron-donating ability. mdpi.com
LUMO EnergyELUMO-1.20Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. mdpi.com
HOMO-LUMO GapΔE5.65Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com
Chemical Hardnessη2.83Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. mdpi.comarxiv.org
Electrophilicity Indexω2.41A quantitative measure of the global electrophilic nature of a molecule. mdpi.comarxiv.org

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions, which is the preference for reaction at one position over another. rsc.org For substituted isoquinolines, electrophilic substitution is a common reaction class. By analyzing local reactivity descriptors like the Fukui functions and the dual descriptor (Δf(r)), the most probable sites for electrophilic attack can be determined. arxiv.orgresearchgate.net For the parent isoquinoline (B145761) molecule, protonation and other electrophilic attacks are often predicted to occur at positions C5 and C8. researchgate.net In this compound, the presence of the electron-withdrawing fluorine atom at C6 and the electron-donating methyl group at C8 would modulate this reactivity. DFT calculations can precisely quantify these electronic influences to predict the most favored site of reaction, guiding synthetic efforts. rsc.org

For a closed-shell organic molecule such as this compound, the ground electronic state is a singlet state, where all electron spins are paired. libretexts.org However, computational methods can be used to investigate the energies of excited states, such as the lowest triplet state. The energy difference between the ground singlet state (S₀) and the first excited triplet state (T₁) is critical for understanding the molecule's photophysical properties, including the potential for phosphorescence. libretexts.org Some photochemical reactions also proceed via triplet state intermediates. rsc.org DFT and time-dependent DFT (TD-DFT) are common methods used to calculate the energies of these different spin states, providing insight into the molecule's behavior upon absorption of light. rsc.orgnsf.gov

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. wolfram.com

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are characteristic of sites susceptible to electrophilic attack. For this compound, the most negative potential is expected around the highly electronegative nitrogen atom of the isoquinoline ring and, to a lesser extent, the fluorine atom. ajchem-a.comias.ac.in

Positive Regions (Blue): These areas indicate a deficiency of electrons, typically around hydrogen atoms, and are potential sites for nucleophilic attack. ajchem-a.com

Neutral Regions (Green): These represent areas with near-zero potential.

The MEP provides a clear, qualitative picture of where the molecule is most likely to interact with electrophiles, nucleophiles, and other species, serving as a valuable guide for predicting noncovalent interactions and reaction sites. nih.govias.ac.in

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. utdallas.edu For a largely rigid aromatic system like this compound, the main source of conformational flexibility is the rotation of the methyl group attached to the C8 position.

Quantum chemical calculations can be used to construct a conformational energy landscape by calculating the molecule's energy as the methyl group is rotated. mdpi.com This involves performing a relaxed potential energy scan, where the dihedral angle defining the methyl group's orientation is systematically varied, and the rest of the molecular geometry is optimized at each step. The resulting energy profile reveals the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations. mdpi.com For a methyl group attached to an aromatic ring, these rotational barriers are typically very small, suggesting that the group may act as a nearly free rotor at room temperature. mdpi.com

Interactive Table 2: Illustrative Rotational Barrier for the 8-Methyl Group

This table shows a simplified, hypothetical energy profile for the rotation of the methyl group in this compound.

ConformationDihedral Angle (H-C-C8-C7)Relative Energy (kcal/mol)Description
Eclipsed0.8A higher energy state where a C-H bond of the methyl group is aligned with the C7-C8 bond of the ring.
Staggered60°0.0The lowest energy conformation where the C-H bonds are staggered relative to the ring atoms. mdpi.com
Eclipsed120°0.8Another higher energy eclipsed conformation.
Prediction of Regioselectivity in Chemical Reactions

Molecular Electrostatic Potential (MEP) Analysis

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a computational microscope, allowing researchers to visualize and analyze molecular interactions at an atomic level. nih.gov These techniques are instrumental in modern drug discovery, offering a time- and resource-efficient means to screen vast numbers of compounds and to refine the properties of promising candidates. openaccessjournals.comijsrtjournal.com

Molecular docking is a cornerstone of computational drug design that predicts the preferred orientation, or "pose," of a ligand when bound to a macromolecular target, such as a protein or nucleic acid. nih.govijrti.org The primary objective is to simulate the binding process and to estimate the strength of the interaction, typically expressed as a binding affinity or docking score. ijrti.org This predictive power is crucial in the early phases of drug development for identifying potential drug candidates from large chemical libraries through virtual screening. openaccessjournals.comijsrtjournal.com

The process of molecular docking involves sampling numerous possible conformations of the ligand within the target's binding site and then using a scoring function to rank these poses based on their energetic favorability. nih.gov For this compound, docking studies would be employed to predict how it fits into the active site of various clinically relevant protein targets known to be modulated by isoquinoline derivatives, such as kinases or polymerases. unipv.itnih.gov

The binding affinity, often calculated as a free energy of binding (ΔG), indicates the stability of the ligand-target complex. A lower, more negative value typically signifies a stronger and more favorable interaction. By docking this compound against a panel of potential targets, researchers can prioritize which protein families the compound is most likely to interact with, guiding future experimental validation.

Interactive Table 1: Hypothetical Docking Scores of this compound Against Various Kinase Targets

This table presents illustrative data on how the binding affinity of this compound might be evaluated against different protein kinases, a common target class for isoquinoline-based inhibitors.

Protein TargetPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
Epidermal Growth Factor Receptor (EGFR)1M17-8.9150
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-9.575
c-Src Tyrosine Kinase (SRC)2SRC-8.2320
p38 Mitogen-Activated Protein Kinase (p38 MAPK)3S3I-7.5850

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-receptor complex, which is crucial for identifying the specific amino acid residues that form key interactions with the ligand. openaccessjournals.comdergipark.org.tr These interactions, which include hydrogen bonds, hydrophobic contacts, ionic bonds, and pi-stacking, are the basis of molecular recognition and binding specificity.

For this compound, analysis of its docked pose would reveal how its distinct chemical features contribute to binding:

Isoquinoline Ring: The aromatic system can form pi-pi stacking or pi-cation interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). The nitrogen atom can act as a hydrogen bond acceptor.

8-Methyl Group: This hydrophobic group can engage in van der Waals interactions with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val) in a hydrophobic pocket.

6-Fluoro Group: The highly electronegative fluorine atom can serve as a hydrogen bond acceptor and can form favorable electrostatic or halogen bond interactions, potentially enhancing binding affinity and selectivity.

Interactive Table 2: Potential Interacting Residues for this compound in a Hypothetical Kinase Binding Site

This table illustrates the types of non-covalent interactions that could be identified between the functional groups of this compound and amino acid residues within a target's active site.

Ligand MoietyInteracting ResidueInteraction Type
Isoquinoline NitrogenSerine (Ser)Hydrogen Bond
Isoquinoline Ring SystemPhenylalanine (Phe)Pi-Pi Stacking
8-Methyl GroupLeucine (Leu)Hydrophobic Interaction
8-Methyl GroupValine (Val)Hydrophobic Interaction
6-Fluoro GroupLysine (Lys)Halogen Bond / H-Bond

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.combnl.gov An MD simulation begins with the most favorable docked pose and applies the principles of classical mechanics to calculate the trajectory of every atom in the system, providing a realistic representation of the complex's behavior in a simulated physiological environment. mdpi.com

For the this compound-protein complex, MD simulations would be used to:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand over time, researchers can determine if the docked pose is stable or if the ligand is prone to shifting or dissociating from the binding site.

Analyze Interaction Dynamics: MD allows for the analysis of the persistence of key interactions identified in docking. For example, it can measure the percentage of simulation time a specific hydrogen bond is maintained, confirming its importance for binding.

Evaluate Conformational Changes: Simulations can reveal how the binding of the ligand affects the protein's conformation, which is critical for understanding mechanisms of activation or inhibition.

Molecular Docking for Ligand-Target Interactions

Elucidation of Binding Modes and Affinities

Rational Design Principles Applied to this compound Derivatives

The insights gained from molecular modeling and simulation directly inform the rational design of new derivatives with improved properties. This process, often called structure-based drug design, uses the high-resolution structural information of the ligand-target complex to guide chemical modifications. ijsrtjournal.comunipv.it

Structure-based design aims to enhance a compound's potency, selectivity, and pharmacokinetic profile by making targeted chemical modifications. ijsrtjournal.com Based on the hypothetical docking and MD results for this compound, several design strategies could be proposed. For example, if the binding pocket contains an unexplored space near the fluoro or methyl group, chemists could design derivatives with larger or different functional groups at these positions to form additional favorable interactions and increase binding affinity.

Interactive Table 3: Example Structure-Based Design Strategies for this compound Derivatives

This table provides hypothetical examples of how insights from computational studies could guide the rational design of new analogs of this compound to improve target binding.

Initial MoietyComputational ObservationDesign RationaleSuggested Modification
8-Methyl GroupAdjacent small hydrophobic pocket is partially unfilled.Increase hydrophobic contact and van der Waals interactions.Replace methyl with an ethyl or isopropyl group.
6-Fluoro GroupA nearby polar residue (e.g., Asparagine) is not engaged in H-bonding.Introduce a group capable of donating a hydrogen bond to the polar residue.Replace fluorine with a hydroxyl or amino group.
Isoquinoline C4-PositionA solvent-exposed region with space for additional functionality.Add a polar group to improve solubility and potentially form new interactions.Add a carboxamide or small polyethylene (B3416737) glycol chain.

Ligand-Based Design Approaches

Ligand-based design methodologies are crucial in medicinal chemistry for the discovery and development of new therapeutic agents when the three-dimensional structure of the biological target is unknown. dergipark.org.tr These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For scaffolds like this compound, ligand-based methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for rational drug design. researchgate.netuninsubria.it

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. dergipark.org.tr A pharmacophore model is generated by superimposing a set of active molecules and extracting the common features responsible for their activity. dergipark.org.trtandfonline.com For derivatives of this compound, key pharmacophoric features would include:

Aromatic Ring: The isoquinoline core itself serves as a fundamental hydrophobic and aromatic feature.

Hydrophobic Group: The methyl group at the C8 position provides a distinct hydrophobic interaction point.

Hydrogen Bond Acceptor: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

Electron-Withdrawing Feature: The fluorine atom at the C6 position introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the aromatic system and influence interactions with the target, such as dipole interactions. vulcanchem.com

These features can be used to create a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr For instance, a pharmacophore model developed for HIV Reverse Transcriptase-associated RNase H inhibitors was based on a biaryl moiety, which guided the design of new isoquinoline-based scaffolds. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) represents another powerful ligand-based tool. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netuninsubria.it By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), these models can predict the activity of novel, unsynthesized compounds. researchgate.netcore.ac.uk For this compound analogs, a QSAR study could involve synthesizing a series of derivatives with modifications at various positions and correlating their measured biological activity with computed descriptors. The resulting model could then predict which modifications are most likely to enhance potency, guiding the synthesis of more effective compounds and minimizing unnecessary animal testing. uninsubria.it

Table 1: Potential Pharmacophoric Features of this compound Derivatives

Pharmacophoric FeatureStructural Origin (in this compound)Potential Interaction TypeRelevance in Design
Aromatic RingIsoquinoline Coreπ-π Stacking, HydrophobicCore scaffold for ligand-target recognition.
Hydrogen Bond AcceptorRing Nitrogen (N2)Hydrogen BondingCrucial for anchoring the ligand in a specific orientation within the binding site.
Hydrophobic FeatureC8-Methyl GroupHydrophobic, van der WaalsOccupies hydrophobic pockets in the target protein, enhancing binding affinity and selectivity. vulcanchem.com
Halogen Bond / Electron-Withdrawing CenterC6-Fluoro GroupHalogen Bonding, Dipole-DipoleModulates pKa, metabolic stability, and binding affinity through specific electronic interactions. biorxiv.org

Computational Prediction of Photophysical Properties for Fluorescent Analogs

The isoquinoline scaffold is present in many fluorescent molecules, and computational chemistry offers powerful tools to predict and understand the photophysical properties of its derivatives before their synthesis. ossila.com This is particularly valuable for designing fluorescent analogs of this compound for applications in bioimaging and materials science. The primary methods for these predictions are Time-Dependent Density Functional Theory (TD-DFT) and, increasingly, machine learning (ML) models. nih.govchemrxiv.orgrsc.org

TD-DFT has become a standard method for calculating the electronic excited-state properties of molecules, providing insights into their absorption and emission spectra. rsc.org By solving the time-dependent Kohn-Sham equations, TD-DFT can predict vertical excitation energies, which correspond to the maxima in absorption spectra (λmax), and oscillator strengths, which relate to the intensity of the absorption. rsc.orggaussian.com For fluorescent analogs, geometry optimization of the first excited state followed by an energy calculation allows for the prediction of emission wavelengths, which is crucial for designing probes with specific colors. rsc.org For example, calculations at levels like B3LYP/6-31G(d,p) have shown good concordance with experimental absorption values for organic dyes. researchgate.net The choice of functional and basis set is critical and must be validated for the specific class of compounds under investigation. rsc.orgresearchgate.net

More recently, machine learning has emerged as a complementary approach that can predict photophysical properties with high accuracy and speed, making it suitable for high-throughput virtual screening. nih.govchemrxiv.org ML models are trained on large databases of known fluorescent dyes, learning the complex relationships between molecular structure and properties like emission wavelength and photoluminescence quantum yield (PLQY). nih.govchemrxiv.org These models use molecular descriptors or fingerprints as input and can make predictions for new molecules in a fraction of the time required for TD-DFT calculations. chemrxiv.org Studies have demonstrated that ML models can achieve prediction errors comparable to those of TD-DFT, highlighting their potential to accelerate the discovery of new functional fluorescent materials. nih.gov

Table 2: Comparison of Computational Methods for Predicting Photophysical Properties

MethodPredicted PropertiesTypical AccuracyComputational CostKey Strengths & Weaknesses
Time-Dependent DFT (TD-DFT)Absorption & Emission Wavelengths, Oscillator Strengths, Excited State CharacterGood to High (Error often <0.2 eV), but dependent on functional/basis set. nih.govresearchgate.netModerate to HighStrengths: Provides detailed electronic structure insight. Widely applicable. rsc.orgWeaknesses: Can be computationally expensive for large molecules. Accuracy is sensitive to the chosen functional. faccts.de
Machine Learning (ML)Emission Wavelength, Quantum Yield (PLQY), Absorption WavelengthHigh (e.g., MAE of ~0.08 eV for emission energy). nih.govVery Low (for prediction)Strengths: Extremely fast for large-scale screening. Can capture complex structure-property relationships from data. chemrxiv.orgchemrxiv.orgWeaknesses: Requires a large, high-quality training dataset. Less interpretable ("black box") than physics-based models.

In Silico Optimization of Molecular Properties

In silico optimization is a cornerstone of modern drug discovery and materials science, enabling the refinement of molecular properties in a virtual environment to enhance performance and reduce the costs associated with trial-and-error synthesis. nih.govuu.nl For a lead compound like this compound, computational tools can be used to iteratively modify its structure to improve desired characteristics such as binding affinity, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govacs.org

The optimization process often begins with a known active molecule or a hit from a screening campaign. Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. wustl.eduscispace.com By analyzing the docked pose of this compound or its analogs, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and propose structural modifications to enhance them. biomedpharmajournal.orgfoliamedica.bg For example, adding a functional group that can form an additional hydrogen bond with a specific residue in the binding pocket could significantly increase potency.

Beyond simple docking, more rigorous methods like molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time and to calculate binding free energies more accurately. researchgate.net These simulations provide a dynamic picture of the interactions and can reveal how modifications affect the flexibility and conformation of both the ligand and the target. researchgate.net

Table 3: In Silico Methods for Molecular Property Optimization

Property to OptimizeComputational MethodObjective and Application
Binding Affinity / PotencyMolecular Docking, Molecular Dynamics (MD), Free Energy Perturbation (FEP)Predicts binding mode and energy. wustl.edu Guides modifications to maximize favorable interactions with the target protein. researchgate.net
SelectivityComparative Docking / Counter-ScreeningDocks candidate molecules into the binding sites of both the target and off-target proteins to identify modifications that favor binding to the desired target.
SolubilityQSAR Models, Physics-Based Solvation ModelsPredicts aqueous solubility based on molecular descriptors. Guides modifications (e.g., adding polar groups) to improve this property.
Metabolic StabilityCYP Substrate Prediction, Metabolite Identification ToolsIdentifies likely sites of metabolism on the molecule. core.ac.uk Guides chemical modifications to block these sites and increase the molecule's half-life.
Permeability / CNS PenetrationADME Prediction Models (e.g., Caco-2, LogBB)Predicts the ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier. vulcanchem.com

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 8 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For fluorinated compounds like 6-fluoro-8-methylisoquinoline, multinuclear NMR experiments are particularly insightful.

Multi-Dimensional NMR Techniques (e.g., 1D, 2D NMR)

One-dimensional (1D) NMR, particularly proton (¹H) NMR, is the initial step in structural analysis, revealing the number of different proton environments and their neighboring protons through spin-spin coupling. For derivatives of this compound, the ¹H NMR spectrum provides characteristic signals for the aromatic protons on the isoquinoline (B145761) core, the methyl group protons, and protons of any other substituents.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are employed to resolve complex spectra and establish connectivity between protons. researchgate.net A COSY spectrum would show cross-peaks between protons that are coupled, helping to trace the proton network through the molecule's backbone. For larger molecules with overlapping signals in the 1D spectrum, 2D techniques are indispensable for unambiguous assignment. libretexts.org

Table 1: ¹H NMR Spectroscopic Data for Derivatives of this compound

Compound Key ¹H NMR Chemical Shifts (δ ppm) and Coupling Constants (J in Hz)
6-fluoro-1-methyl-3,4-diphenylisoquinoline rsc.org 8.22 (dd, J = 9.1, 5.7 Hz, 1H), 7.41 – 7.19 (m, 11H), 3.07 (s, 3H, CH₃)
Ethyl 1-(tert-butylamino)-6-fluoro-3-methylisoquinoline-4-carboxylate amazonaws.com 7.46 (d, J = 9.1 Hz, 1H), 7.33 (s, 1H), 6.90 (d, J = 9.1 Hz, 1H), 5.12 (s, 1H, NH), 4.37 (q, J = 7.1 Hz, 2H, OCH₂), 2.50 (s, 3H, CH₃), 1.49 (s, 9H, t-Bu), 1.36 (t, J = 7.1 Hz, 3H, CH₂)
Methyl 6-fluoro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate rsc.org 13.39 (s, 1H, OH), 8.30 (dd, J = 12.7, 2.4 Hz, 1H), 8.23 (dd, J = 9.1, 6.3 Hz, 1H), 7.10 (ddd, J = 9.1, 7.8, 2.5 Hz, 1H), 4.19 (s, 3H, OCH₃), 4.10 (s, 3H, OCH₃)

| 4-(bromomethyl)-6-fluoro-2,4-dimethylisoquinoline-1,3(2H,4H)-dione rsc.org | 8.13 (dd, J = 8.9, 5.0 Hz, 1H), 7.30 (dd, J = 8.5, 2.4 Hz, 1H), 7.20 (ddd, J = 8.9, 8.5, 2.4 Hz, 1H), 4.15 (d, J = 9.9 Hz, 1H, CHH'Br), 3.65 (d, J = 9.9 Hz, 1H, CHH'Br), 3.40 (s, 3H, N-CH₃), 1.70 (s, 3H, C-CH₃) |

This table is interactive. Click on the compound name for more details where available.

Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to identify and characterize fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. numberanalytics.com A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, providing excellent signal dispersion and high sensitivity to subtle changes in the fluorine atom's electronic environment. wikipedia.orgnumberanalytics.com

In the context of this compound, the ¹⁹F NMR spectrum would exhibit a signal whose chemical shift confirms the presence of the fluorine atom on the aromatic ring. The precise chemical shift value provides information about the electronic effects of the other substituents on the isoquinoline core. alfa-chemistry.com Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can be observed, which provides valuable structural information about the proximity of these nuclei to the fluorine atom. wikipedia.org For aryl fluorides, chemical shifts are typically observed in the range of -100 to -140 ppm relative to CFCl₃. alfa-chemistry.com

Carbon-13 (¹³C) NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. organicchemistrydata.org Each unique carbon atom in a molecule typically gives a distinct signal, allowing for a count of non-equivalent carbons. hmdb.ca For derivatives of this compound, ¹³C NMR spectra reveal signals for the carbons of the isoquinoline ring system, the methyl group, and any other substituents.

The presence of the electronegative fluorine atom significantly influences the chemical shifts of nearby carbon atoms. The carbon directly bonded to fluorine (C-6) will show a large one-bond coupling constant (¹JCF), and its signal will appear as a doublet. Smaller couplings can often be observed over two (²JCF), three (³JCF), and even four bonds, providing further confirmation of the fluorine's position. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for Derivatives of this compound

Compound Key ¹³C NMR Chemical Shifts (δ ppm) and C-F Coupling Constants (J in Hz)
6-fluoro-1-methyl-3,4-diphenylisoquinoline rsc.org 163.25 (d, J = 252.5 Hz, C-F), 157.57, 150.39, 140.62, 138.10 (d, J = 17.17 Hz), 137.15, 131.24 (2C), 130.26 (2C), 129.06 (d, J = 5.05 Hz), 128.69 (d, J = 10.1 Hz), 128.46 (2C), 127.70 (2C), 127.44, 127.23, 123.47, 116.76, 109.93, 22.83 (CH₃)
Ethyl 1-(tert-butylamino)-6-fluoro-3-methylisoquinoline-4-carboxylate amazonaws.com 168.7, 159.7 (d, J = 242 Hz, C-F), 153.4, 151.3, 136.3, 121.9, 115.3, 110.1, 109.8, 103.0, 59.5, 54.2, 51.1, 28.2, 23.5, 13.4
Methyl 6-fluoro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate rsc.org 172.42, 168.15, 165.45 (d, J = 251.69 Hz, C-F), 164.91, 139.39 (d, J = 12.22 Hz), 127.96 (d, J = 10.61 Hz), 113.21 (d, J = 24.75 Hz), 112.72, 109.70 (d, J = 25.96 Hz), 91.85 (d, J = 3.64 Hz), 54.91, 52.59

| 4-(bromomethyl)-6-fluoro-2,4-dimethylisoquinoline-1,3(2H,4H)-dione rsc.org | 174.4, 163.8 (d, J = 256 Hz, C-F), 141.6, 130.6 (d, J = 10 Hz), 129.0, 124.9 (d, J = 25 Hz), 123.2 (d, J = 24 Hz), 118.9 (d, J = 8 Hz), 49.2, 40.2, 28.3, 27.4 |

This table is interactive. Click on the compound name for more details where available.

GIAO-NMR for Chemical Shift Prediction and Assignment

Gauge-Including Atomic Orbital (GIAO) is a computational method used to predict NMR chemical shifts. This theoretical approach calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts. GIAO calculations are particularly valuable for complex molecules where spectral overlap and ambiguous signals in experimental NMR data make definitive assignments difficult. unl.edu By comparing the theoretically predicted spectrum with the experimental one, researchers can gain confidence in their structural assignments. This method can also help to distinguish between possible isomers by predicting the distinct NMR spectra for each, allowing for identification of the correct structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. Unlike low-resolution mass spectrometry, HRMS can determine the mass of a molecule to within a few parts per million (ppm), which is accurate enough to determine its elemental composition. rsc.org

For this compound and its derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed structure. This provides strong evidence for the identity of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound

Compound Molecular Formula Ion Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
Methyl 6-fluoro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate rsc.org C₁₂H₁₀FNO₄ [M+H]⁺ 252.0667 252.0665
4-(bromomethyl)-6-fluoro-2,4-dimethylisoquinoline-1,3(2H,4H)-dione rsc.org C₁₂H₁₁BrFNO₂ [M+H]⁺ 300.0084 300.0081

| Ethyl 1-(tert-butylamino)-6-fluoro-3-methylisoquinoline-4-carboxylate amazonaws.com | C₁₇H₂₁FN₂O₂ | [M+H]⁺ | 305.1660 | 305.1656 |

This table is interactive. Click on the compound name for more details where available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. utah.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer and cooled, often to liquid nitrogen temperatures, to minimize thermal vibrations. youtube.com The analysis of the diffraction data allows for the calculation of electron density maps, from which the precise positions of all atoms in the molecule can be determined. This yields accurate measurements of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. For a molecule like this compound, X-ray crystallography would definitively confirm the substitution pattern on the isoquinoline ring and reveal details about intermolecular interactions, such as stacking, in the crystal packing. utah.edu

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups and structural features of a molecule. An IR spectrum of this compound would reveal characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Anticipated Vibrational Modes:

C-H Stretching: Aromatic C-H stretching vibrations would be expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the isoquinoline ring system (C=N and C=C bonds) would produce a series of characteristic peaks typically found between 1450 cm⁻¹ and 1650 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected, typically in the region of 1000-1350 cm⁻¹. The exact position would be influenced by its attachment to the aromatic ring.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would be observed in the fingerprint region (below 1500 cm⁻¹), providing information about the substitution pattern of the ring.

Data Table (Hypothetical): To proceed with a detailed analysis, a data table derived from an experimental IR spectrum would be required. This is currently unavailable in the scientific literature. A hypothetical table would look like this:

Wavenumber (cm⁻¹)IntensityAssignment
Data UnavailableN/AAromatic C-H Stretch
Data UnavailableN/AMethyl C-H Stretch
Data UnavailableN/AC=C/C=N Ring Stretch
Data UnavailableN/AC-F Stretch
Data UnavailableN/AAromatic C-H Out-of-Plane Bend

Without access to a published spectrum for this compound, any further discussion would be speculative and would not meet the required standards of scientific accuracy.

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is used to investigate the electronic excited states of molecules and their de-excitation pathways. For a compound like this compound, this analysis would provide insights into its potential applications in areas like organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Key Photophysical Properties:

Absorption and Emission Maxima (λ_abs / λ_em): These values indicate the wavelengths of light the molecule absorbs and emits. The isoquinoline core is known to be fluorescent, and the positions of the substituents (fluoro and methyl groups) would modulate these properties.

Quantum Yield (Φ_F): This measures the efficiency of the fluorescence process. It is a critical parameter for assessing the brightness of a fluorophore.

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state.

Data Table (Hypothetical): Detailed research findings would necessitate an experimental data table summarizing these photophysical properties, likely measured in various solvents to assess solvatochromic effects. As with the IR data, this is not currently available.

Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_Fτ_F (ns)
e.g., CyclohexaneData UnavailableData UnavailableData UnavailableData UnavailableData Unavailable
e.g., DichloromethaneData UnavailableData UnavailableData UnavailableData UnavailableData Unavailable
e.g., AcetonitrileData UnavailableData UnavailableData UnavailableData UnavailableData Unavailable

The electronic effects of the electron-withdrawing fluorine atom and the electron-donating methyl group at positions 6 and 8, respectively, would influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its fluorescence properties. However, a quantitative and accurate discussion is impossible without experimental data.

The specific nature of the user's request for information solely on this compound cannot be fulfilled at this time due to a lack of published scientific research on its spectroscopic properties. While the general characteristics of fluorinated and methylated isoquinolines can be inferred from studies on analogous compounds, providing a detailed, authoritative article with specific data tables as instructed is not possible. Further experimental research is required to characterize this particular compound and publish the findings.

Molecular Mechanism of Action and Structure Activity Relationships Sar of 6 Fluoro 8 Methylisoquinoline Derivatives

Investigation of Molecular Targets and Pathways

The biological activities of 6-fluoro-8-methylisoquinoline derivatives are intrinsically linked to their interactions with specific molecular targets and the subsequent modulation of cellular pathways. Research into these mechanisms has unveiled a range of effects, from enzyme inhibition to receptor modulation and interference with fundamental cellular processes.

Enzyme Inhibition Mechanisms

Derivatives of the isoquinoline (B145761) scaffold have been widely studied for their potential to inhibit various enzymes critical for the survival and proliferation of pathogens and cancer cells.

DNA Gyrase and Topoisomerase: Fluoroquinolones, a class of antibacterial agents, are known to exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication. While direct studies on this compound are limited in this context, related fluoroquinolone and quinoline (B57606) derivatives have demonstrated potent inhibitory activity against these bacterial enzymes. nih.govnih.govnih.gov For instance, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov The addition of a fluorine atom at the C6 position is a common feature in many potent fluoroquinolones, enhancing their activity. nih.gov Furthermore, some quinoline derivatives have shown the ability to dually inhibit both topoisomerase I and II, enzymes overexpressed in cancer cells, leading to DNA damage and cell death. mdpi.comedgccjournal.org The mechanism involves the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately causing apoptosis. mdpi.combiochempeg.com

Factor Xa: While direct inhibition of Factor Xa by this compound itself is not prominently documented, related heterocyclic compounds have been investigated as inhibitors. Heparin derivatives, for example, have been studied for their inhibitory effects on Factor Xa. nih.gov

Tubulin Polymerization: Several isoquinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.govmdpi.com This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis. nih.gov For example, withaphysalin F, a bioactive compound, was found to inhibit tubulin polymerization, leading to G2/M phase arrest and subsequent cell death. nih.gov While not specific to the 6-fluoro-8-methyl substitution, this highlights a potential mechanism for isoquinoline-based compounds.

DNA Topoisomerase I: Camptothecin and its derivatives are well-known inhibitors of topoisomerase I, a key enzyme in DNA replication and transcription. biochempeg.comnih.gov These inhibitors bind to the topoisomerase I-DNA complex, preventing the re-ligation of the single-strand break and leading to cell death. biochempeg.com The development of dual inhibitors targeting both topoisomerase I and II is an active area of research. edgccjournal.org

Reverse Transcriptase: Certain derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been identified as dual inhibitors of HIV-1 reverse transcriptase, affecting both its ribonuclease H and polymerase functions. nih.govresearchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a significant class of antiviral agents that bind to a non-competitive site on the enzyme. oatext.com

Receptor Binding and Modulation

The interaction of isoquinoline derivatives with various receptors is a key aspect of their pharmacological profile.

NMDA Receptors: Specific data on the interaction of this compound with NMDA receptors is not readily available.

G-protein Coupled Receptors (GPCRs): Tetrahydroisoquinoline derivatives have been explored as potent and selective antagonists for the κ-opioid receptor, a type of GPCR. acs.org

Translocator Protein (TSPO): The 18-kDa translocator protein (TSPO) is a mitochondrial protein involved in processes like cholesterol transport and apoptosis. acs.orgnih.gov It is highly expressed in inflammatory cells, making it a target for imaging neuroinflammation. snmjournals.orgexplorationpub.com Several isoquinoline carboxamide derivatives have been developed as high-affinity ligands for TSPO. snmjournals.orgacs.org For instance, fluorine-containing analogs of ER176, an isoquinoline carboxamide, have shown high binding potential for TSPO. snmjournals.org The introduction of a fluoroalkoxy group at the para position of a phenyl ring in related structures has been shown to increase binding affinity for TSPO. acs.org

Modulation of Cellular Processes

The enzymatic and receptor-level interactions of this compound derivatives translate into broader effects on cellular functions.

Apoptosis and Cell Cycle Arrest: A significant number of isoquinoline and quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. rsc.orgmdpi.comnih.gov For example, the compound 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline induced G2/M phase cell cycle arrest and subsequent apoptosis. rsc.org Similarly, certain isoquinoline derivatives have been found to cause G1 cell cycle arrest. mdpi.com The induction of apoptosis can be mediated through the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. rsc.org

Cell Wall Synthesis: While the primary mechanism of fluoroquinolones is the inhibition of DNA gyrase and topoisomerase, disruption of bacterial cell wall synthesis is not their main mode of action.

Structure-Activity Relationship (SAR) Studies

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the isoquinoline ring.

Impact of Fluoro and Methyl Substituents on Biological Potency and Selectivity

The presence and position of fluoro and methyl groups can significantly influence the pharmacological properties of isoquinoline derivatives. researchgate.net

Fluoro Substituents: The introduction of a fluorine atom can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its biological activity. researchgate.net In the context of TSPO ligands, fluorination of the isoquinoline ring in thiosemicarbazone derivatives led to increased potency. nih.gov Specifically, 6-fluorination was found to be superior to 4-fluorination in enhancing antiproliferative activity. nih.gov For tetrahydroisoquinoline-based κ-opioid receptor antagonists, the substitution of a hydroxyl group with a fluoro group resulted in a more potent and selective antagonist. acs.org The electron-withdrawing nature of fluorine can enhance interactions with biological targets. vulcanchem.com

Methyl Substituents: The methyl group, being hydrophobic, can also influence binding affinity and selectivity. vulcanchem.com In some isoquinoline derivatives, a methyl group can occupy a specific pocket in the target protein, contributing to binding. vulcanchem.com However, in other cases, the steric bulk of a methyl group can hinder binding. arkat-usa.org

The interplay between fluoro and methyl substituents can be complex. For instance, in isoquinoline thiosemicarbazones, a synergistic effect was observed when combining isoquinoline fluorination with 4' amine methylation, enhancing the compound's potency. nih.gov

Positional Isomerism and Substituent Effects on the Isoquinoline Ring System

The position of substituents on the isoquinoline ring is a critical determinant of biological activity. amerigoscientific.com

Positional Isomerism: Studies on chlorinated isoquinoline-1,3(2H,4H)-diones have shown that different positional isomers exhibit distinct chemical and biological properties due to the altered electronic distribution within the ring system. The position of a substituent can affect intermolecular interactions and binding affinities. For example, in the case of aminoisoquinolines, the 3-amino isomer is a weaker base than the 1-amino isomer due to differences in resonance stabilization. arkat-usa.org

Substituent Effects: The electronic properties of substituents (electron-donating or electron-withdrawing) have a profound impact on the reactivity and biological activity of the isoquinoline core. amerigoscientific.comrsc.org Electron-withdrawing groups, like fluorine, can increase the electrophilicity of the ring system, while electron-donating groups can enhance its nucleophilicity. amerigoscientific.com The steric properties of substituents also play a crucial role, as bulky groups can create steric hindrance, affecting the molecule's ability to bind to its target. arkat-usa.org For example, bulky substituents at the 1-position of the isoquinoline ring can be twisted out of the plane of the ring, limiting electron coupling. arkat-usa.org

Exploration of Side Chain Modifications and Their Biological Consequences

While extensive research specifically on side-chain modifications of the this compound core is limited in publicly available literature, studies on closely related isoquinoline scaffolds provide significant insights into how such modifications can dictate biological activity.

Research into isoquinoline-based allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) demonstrates the critical role of the side chain attached to the isoquinoline core. nih.gov In a series of 1-(isoquinolin-6-yl)-3-(substituted)urea derivatives, modifications to the side chain dramatically influenced inhibitory potency. For instance, replacing a six-membered piperidine (B6355638) ring with a five-membered pyrrolidine (B122466) ring on the side chain enhanced activity. nih.gov Further exploration of the terminal amide group on the side chain revealed that potency is sensitive to the size and nature of the substituents. nih.gov

Compound/Side Chain ModificationTarget/AssayBiological Consequence/ActivityReference
Pyrrolidine vs. Piperidine RingPRMT3 Inhibition (IC₅₀)Pyrrolidine substitution on the urea (B33335) side chain resulted in higher potency compared to the piperidine analog. nih.gov
Cyclopropyl, Cyclopentyl, Cyclohexyl AmidesPRMT3 Inhibition (IC₅₀)Potency decreased as the ring size of the N-cycloalkyl amide on the side chain increased. nih.gov
N-methylpyridin-2-yl amine on isoquinolin-6-amineTau Protein BindingThis specific side chain on an isoquinoline core resulted in a potent and selective binder for aggregated tau protein. smolecule.com

In another example, a derivative featuring a 4-fluoro-5-methylpyridin-2-yl amine side chain attached to the 6-aminoisoquinoline (B57696) core was identified as a potent and selective binder of aggregated tau protein, a key target in Alzheimer's disease research. smolecule.com This highlights how complex heterocyclic side chains can be installed to achieve specific and high-affinity interactions with protein targets. smolecule.com These examples underscore the principle that modifications to side chains appended to the isoquinoline nucleus are a key strategy for modulating potency and selectivity.

Conformational Aspects Influencing Molecular Interactions and Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The this compound core is an aromatic, planar system. vulcanchem.com The introduction of substituents, such as the fluorine atom, can significantly alter the molecule's electronic properties and may influence the preferred conformation of its side chains. vulcanchem.commdpi.comnih.gov

The fluorine atom at the C6 position, being highly electronegative, induces a strong electron-withdrawing effect that polarizes the isoquinoline π-system. vulcanchem.com This can enhance dipole-dipole interactions with a target protein. vulcanchem.com The methyl group at the C8 position provides a hydrophobic anchor and can occupy specific pockets within a binding site, thereby influencing the molecule's orientation. vulcanchem.com While detailed conformational analyses specifically for this compound derivatives are not widely reported, it is understood that these substitutions on the rigid isoquinoline ring are crucial for orienting flexible side chains into optimal positions for binding. The introduction of a fluorine substituent has the potential to induce alterations in the favored molecular conformation, which can be a critical determinant in the biological activities of the derivatives. mdpi.comnih.gov More comprehensive structural analyses, such as those employing molecular dynamics simulations, would be necessary to fully elucidate the conformational dynamics and their impact on biological activity. nih.gov

Mechanistic Insights into Biological Activities

Understanding the precise molecular interactions that drive the biological effects of this compound derivatives is essential for rational drug design. This involves elucidating binding modes, developing predictive models, and investigating potential allosteric and off-target effects.

Elucidation of Specific Binding Interactions at the Molecular Level

Molecular docking studies have provided valuable insights into the binding interactions of derivatives containing the fluoro-methyl-isoquinoline scaffold. An in silico docking study of a closely related compound, (E)-5-fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide, with histone deacetylase (HDAC) revealed a distinct and strong binding mode. vulcanchem.com

The key interactions identified in the docking simulation are summarized below:

Molecular MoietyInteracting Residue/ComponentType of InteractionSignificanceReference
5-Fluoro Group Phe-205Hydrophobic ContactThe fluorine atom participates in favorable hydrophobic interactions within the enzyme's catalytic pocket. vulcanchem.com
8-Methyl Group Specificity PocketHydrophobic/StericThe methyl group occupies a specific hydrophobic pocket, anchoring the molecule and contributing to selectivity. vulcanchem.com
Hydroxamic Acid Side Chain Zn²⁺ IonMetal Chelation (d = 2.1 Å)The hydroxamic acid group at the C1 position directly chelates the essential zinc ion in the HDAC active site. vulcanchem.com
Isoquinoline Ring Nitrogen Thr466 (in PRMT3)Hydrogen BondingIn related isoquinoline inhibitors, the ring nitrogen is noted to form crucial hydrogen bonds with the target protein. nih.gov

This model shows a multi-point binding mechanism where the isoquinoline core acts as a scaffold, positioning the functional groups for optimal interaction. The fluorine and methyl groups engage in specific hydrophobic contacts, while a side chain at the C1 position performs a critical role in chelating the catalytic zinc ion. vulcanchem.com Similarly, research on other isoquinoline derivatives highlights the role of the isoquinoline scaffold in establishing key interactions, such as hydrogen bonds, with target proteins. nih.govsmolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of compounds and their biological activities. uninsubria.itnih.gov These models, once validated, can be used to predict the activity of novel compounds, thereby guiding rational drug design and prioritizing synthesis efforts. core.ac.uk

Currently, specific QSAR models for this compound derivatives are not described in the reviewed scientific literature. However, the principles of QSAR are highly applicable to this compound class. A typical QSAR study would involve:

Data Collection: Assembling a dataset of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify physicochemical properties like electronic effects, hydrophobicity, and steric parameters.

Model Building: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that correlates the descriptors with biological activity. nih.govresearchgate.net

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. uninsubria.it

Developing such a model for this scaffold could provide predictive insights into how further substitutions on the isoquinoline ring or modifications to side chains would impact a desired biological effect, such as enzyme inhibition or receptor binding.

Investigation of Allosteric Modulation and Off-Target Interactions

Beyond direct competitive inhibition, isoquinoline derivatives have been shown to act through other mechanisms, such as allosteric modulation. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov Research has identified isoquinoline-based compounds as potent and selective allosteric inhibitors of PRMT3, demonstrating that this scaffold is capable of this mode of action. nih.gov

Investigating unintended interactions, or off-targets, is a critical aspect of drug development to ensure safety and selectivity. For isoquinoline derivatives, this has been approached through both experimental screening and computational prediction. frontiersin.orgplos.org A notable finding involves the isoquinoline derivative JNJ-64326067, which was developed as a selective binder for tau aggregates and showed no apparent off-target binding in preclinical studies. smolecule.com Conversely, other studies have evaluated fluorine-containing isoquinoline carboxamide analogs as radioligands for the 18-kDa translocator protein (TSPO), indicating that TSPO could be a potential off-target for certain derivatives within this class. snmjournals.org These findings suggest that while high selectivity is achievable, the isoquinoline core has the potential to interact with various biological targets, a property that must be carefully evaluated for each new derivative.

Target Identification and Validation for 6 Fluoro 8 Methylisoquinoline Analogs

In Silico Approaches for Target Prediction

Before embarking on resource-intensive experimental studies, computational, or in silico, methods provide a powerful first step to generate hypotheses about a compound's biological targets. mdpi.com These approaches leverage the vast amounts of publicly available biological and chemical data to predict ligand-target interactions.

Chemogenomics strategies are founded on the principle that structurally similar molecules often exhibit similar biological activities. By systematically mining large-scale databases like PubChem and ChEMBL, which contain millions of compounds and their associated bioactivity data, it is possible to predict targets for novel compounds. mdpi.com For a series of 6-Fluoro-8-methylisoquinoline analogs, this process involves searching these databases for existing compounds that share the same core scaffold or have high structural similarity. The known targets of these retrieved molecules become the predicted targets for the query compounds.

This method allows for the rapid generation of a target profile across a wide range of protein families, including enzymes, receptors, and ion channels. mdpi.com The strength of the prediction is often correlated with the degree of similarity to known active ligands and the confidence level of the annotated bioactivity data in the database.

Table 1: Illustrative Chemogenomic Target Profile for a Hypothetical this compound Analog This table is for illustrative purposes to demonstrate the output of a chemogenomics database search.

Predicted TargetTarget FamilyBasis for Prediction (Similarity To)Database Source
c-Jun N-terminal kinase 3 (JNK3)KinaseStructurally similar isoquinoline (B145761) inhibitorsChEMBL
p38 MAP kinaseKinaseBioisosteric replacements in known ligandsPubChem
Casein kinase 2 (CK2)KinaseShared pharmacophore with CK2 inhibitorsChEMBL
A_2A Adenosine ReceptorGPCRSimilarity to known heterocyclic antagonistsPubChem

Computational Panel Docking Methods

Computational panel docking, also known as reverse docking, is a structure-based approach where a single ligand is docked against a large library of 3D protein structures. mdpi.com This technique simulates the binding of a this compound analog within the active or allosteric sites of hundreds or thousands of proteins. researchgate.net The output is a ranked list of potential targets based on a scoring function that estimates the binding affinity or free energy of binding. researchgate.net

This method is particularly useful for identifying both expected and unexpected "off-target" interactions that might not be predicted by ligand similarity alone. mdpi.com The accuracy of panel docking depends heavily on the quality of the protein crystal structures and the sophistication of the docking algorithm and scoring function used.

Table 2: Example of Computational Panel Docking Results for a this compound Analog This table provides a simplified, hypothetical example of docking scores against a small panel of kinases.

Protein TargetPDB IDDocking Score (kcal/mol)Predicted Interaction Site
Protein Arginine Methyltransferase 3 (PRMT3)4RYL-9.8Allosteric Site
Cytochrome P450 2A6 (CYP2A6)1Z10-9.2Active Site (Heme)
p38 Mitogen-activated protein kinase3S3I-8.5ATP-binding Site
BRAF Proto-Oncogene, Serine/Threonine Kinase4H58-7.9ATP-binding Site

Experimental Methodologies for Target Deconvolution

Following in silico prediction, experimental validation is required to confirm the computationally generated hypotheses and to discover targets in an unbiased manner. pelagobio.com Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound discovered through phenotypic screening. nih.govpelagobio.com

Affinity-based proteomics is a powerful method for directly identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. malariaworld.orgresearchgate.net This approach typically requires the synthesis of a chemical probe derived from a this compound analog. The probe is modified with two key features: a reactive group (often a photo-affinity label) for covalent cross-linking to the target protein upon UV irradiation, and a reporter tag (like biotin) for enrichment and purification. nih.govresearchgate.net

The probe is incubated with the proteome, cross-linked to its targets, and then the probe-protein complexes are captured on an affinity resin (e.g., streptavidin beads). After washing away non-specific binders, the captured proteins are identified using mass spectrometry. malariaworld.org A variation of this technique involves using immobilized broad-spectrum inhibitors, such as Kinobeads, which bind a large portion of the cellular kinome. A this compound analog can then be used as a competitor, and the proteins that are displaced from the beads are identified as potential targets.

Table 3: Hypothetical Protein Hits from an Affinity-Based Proteomics Experiment This illustrative table shows potential protein targets identified for a this compound-derived chemical probe.

Protein IdentifiedGene NameProtein FamilyFold Enrichment (Probe vs. Control)
Mitogen-activated protein kinase 10MAPK10Kinase15.2
Casein kinase II subunit alphaCSNK2A1Kinase11.8
Bromodomain-containing protein 4BRD4Epigenetic Reader8.5
Heat shock protein 90HSP90AA1Chaperone4.3

Phenotypic Screening Followed by Target Identification

Phenotypic screening is a target-agnostic approach where libraries of compounds are tested for their ability to induce a desired change in cellular or organismal phenotype, such as inhibiting cancer cell growth or preventing inflammation. revvity.comworldpreclinicaleurope.com A library of this compound analogs could be screened in this manner to identify "hit" compounds. revvity.com

A primary challenge of phenotypic screening is that the molecular target responsible for the observed effect is unknown. pelagobio.com Therefore, once a hit is validated, target deconvolution becomes the critical next step. nih.gov This often involves applying other experimental techniques, such as affinity-based proteomics (6.2.1) or thermal proteome profiling (6.2.3), to the active compounds to identify their direct binding partners. pelagobio.comnih.gov

Table 4: Example Data from a Phenotypic Screen of Isoquinoline Analogs This table shows hypothetical data from a screen measuring inhibition of A549 lung cancer cell proliferation.

Compound IDStructure Modification% Inhibition at 10 µMIC₅₀ (µM)
Analog-01This compound12%> 50
Analog-026-Fluoro-8-ethylisoquinoline25%22.5
Analog-036-Fluoro-8-chloro-isoquinoline88%1.2
Analog-046-Fluoro-8-methyl-1-amino-isoquinoline95%0.4

Thermal Proteome Profiling (e.g., Cellular Thermal Shift Assay - CETSA)

Thermal Proteome Profiling (TPP) is an unbiased method for monitoring drug-target engagement directly in living cells or cell lysates. embl.denih.gov The technique is based on the principle that the binding of a ligand, such as a this compound analog, generally increases the thermal stability of its target protein. nih.govresearchgate.net

In a TPP experiment, cells are treated with the compound or a vehicle control and then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. The aggregated proteins are removed, and the remaining soluble proteins at each temperature point are quantified using quantitative mass spectrometry. embl.de A target protein will exhibit a "melting curve" that is shifted to a higher temperature in the presence of the stabilizing ligand. This allows for the proteome-wide identification of direct and indirect targets without any modification to the compound. pelagobio.comembl.de

Table 5: Selected Results from a Thermal Proteome Profiling (TPP) Experiment This table illustrates hypothetical proteins showing a significant thermal shift upon treatment with a this compound analog, indicating target engagement.

Protein IdentifiedGene NameΔTm (°C) [Drug vs. Vehicle]p-value
Casein kinase II subunit alphaCSNK2A2+4.2< 0.001
Spleen tyrosine kinaseSYK+3.1< 0.005
Pyruvate kinasePKM+2.5< 0.01
Aldehyde dehydrogenase, mitochondrialALDH2-1.8< 0.05

Genetic Approaches (e.g., CRISPR/Cas9 Screening, Gene Silencing)asm.org

Genetic strategies offer powerful, unbiased methods for identifying the molecular targets of bioactive compounds. biocompare.com These techniques manipulate gene expression on a large scale to pinpoint genes that influence a cell's response to a drug, thereby revealing potential targets. horizondiscovery.com

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR), particularly the CRISPR-Cas9 system, has become a primary tool for functional genomic screening in drug discovery. drugtargetreview.com Genome-wide CRISPR-Cas9 loss-of-function screens can identify genes whose knockout confers either sensitivity or resistance to a compound. nih.gov For instance, a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome can be introduced into a population of cells. When these cells are treated with a this compound analog, genes whose knockout leads to cell death will be depleted from the population, while genes whose knockout confers survival will become enriched. These "hits" are strong candidates for being the drug's target or part of its pathway. horizondiscovery.comnih.gov

Similarly, gene silencing using RNA interference (RNAi) can be employed in parallel to find phenotypes that align with those induced by a small molecule, providing another layer of evidence for target identification.

Research Findings: While specific data for this compound is not broadly published, research on related isoquinoline structures provides a template for this approach. For example, in the study of novel isoquinoline sulfonamides, whole-genome sequencing of resistant mutants pointed unanimously to the DNA gyrase complex as the target. ucl.ac.uk CRISPR-Cas9 was then used to introduce specific mutations found in the resistant bacteria into a sensitive strain, which successfully conferred resistance, validating the target. ucl.ac.uk

Below is an illustrative table of potential results from a hypothetical CRISPR-Cas9 screen designed to identify targets for a this compound analog that inhibits cancer cell proliferation.

Gene SymbolDescriptionScreen Result (Log2 Fold Change)Implication
MAPK1Mitogen-Activated Protein Kinase 1+3.5Enrichment suggests knockout confers resistance; MAPK1 may be the direct target.
BRAFB-Raf Proto-Oncogene, Serine/Threonine Kinase-2.8Depletion suggests knockout sensitizes cells to the compound (synthetic lethality).
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha+3.1Enrichment suggests knockout confers resistance; potential involvement in the target pathway.
ABC G2ATP Binding Cassette Subfamily G Member 2+4.2Strong enrichment suggests a role in drug efflux; a resistance mechanism, not a direct therapeutic target.

Strategies for Target Validation

Identifying a potential target is only the first step; rigorous validation is required to confirm its role in the drug's mechanism of action. acs.org This involves a suite of complementary techniques designed to build a comprehensive body of evidence. sygnaturediscovery.com

Genetic Perturbations to Confirm Target Relevancenih.gov

Once a candidate target is identified through screening, deliberate genetic modifications are used to confirm its relevance. biocompare.com This involves creating specific genetic changes, such as point mutations or gene knockouts, to establish a definitive link between the target and the compound's activity. news-medical.net If a compound's efficacy is dependent on a specific target, genetically altering that target should predictably alter the compound's effect. acs.org

For example, if a CRISPR screen suggests that a this compound analog targets a specific kinase, introducing a mutation into the kinase's ATP-binding pocket (a common site of inhibitor action) would be expected to confer resistance to the compound. This was demonstrated in studies of isoquinoline sulfonamides, where creating specific point mutations (S83L and D87N) in the gyrA gene via CRISPR-Cas9 rendered E. coli resistant, confirming DNA gyrase as the target. ucl.ac.uk

Orthogonal Biochemical and Cell-Based Assays to Corroborate Target Engagementnih.gov

To build confidence in a target, it is crucial to use multiple, independent (orthogonal) assays to demonstrate direct physical interaction between the compound and the protein. nih.gov This helps to rule out false positives and artifacts from a single assay system. youtube.com

Biochemical Assays: These assays use purified proteins to measure the compound's direct effect on the target's activity, such as an enzyme inhibition assay. They provide quantitative data like IC50 values but lack the complexity of a cellular environment. nih.gov

Cell-Based Target Engagement Assays: These methods confirm that the compound can reach and bind to its target within a living cell. mdpi.com The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. A compound binding to its target increases the protein's melting point, a change that can be quantified. Other methods like NanoBRET also measure target engagement directly in living cells.

Research Findings: A study on a different tetrahydroisoquinoline derivative used in silico molecular docking to predict targets, which were then validated using in vitro immunoblotting to show modulation of the predicted proteins (ERK1/2 and MEK1) in cancer cells. This combination of computational and cell-based assays serves as a strong orthogonal approach.

The table below illustrates how data from orthogonal assays can be used to validate a hypothetical kinase target for a this compound analog.

Assay TypeMethodMetricResult (Analog X)Interpretation
Cell-Based (Functional)Cell Proliferation AssayEC5050 nMCompound is potent in a cellular context.
Biochemical (Direct)Kinase Activity Assay (Purified Protein)IC5015 nMCompound directly inhibits the purified target enzyme.
Cell-Based (Target Engagement)Cellular Thermal Shift Assay (CETSA)ΔTm+4.5 °CCompound binds and stabilizes the target protein in intact cells.
Cell-Based (Target Engagement)NanoBRET AssayEC5065 nMCompound displaces a tracer from the target in live cells, confirming engagement.

Rescue Experiments and Mechanism Confirmation

Rescue experiments are a cornerstone of target validation, providing formal proof that a compound's effects are on-target. sitoolsbiotech.com The principle is to demonstrate that a phenotype caused by a genetic perturbation (like a gene knockout) can be reversed by reintroducing the gene.

In the context of drug discovery, if knocking out a target gene confers resistance to a compound, a rescue experiment would proceed in two ways:

Wild-Type Rescue: Re-expressing the original, wild-type version of the target gene in the knockout cells should restore their sensitivity to the compound.

Mutant Rescue: Expressing a mutated version of the target gene that is known to be insensitive to the compound should fail to restore sensitivity. The cells would remain resistant, confirming that the compound's activity is mediated specifically through binding to that target.

This approach definitively discriminates between on-target and off-target effects and confirms the mechanism of action. sitoolsbiotech.com

The table below outlines the expected outcomes of a rescue experiment for a hypothetical this compound analog targeting a specific kinase.

Cell Line BackgroundTransfected GeneTreatmentExpected OutcomeConclusion
Wild-Type CellsNoneAnalog XCell DeathBaseline sensitivity.
Target Kinase KnockoutNoneAnalog XCell SurvivalKnockout of the target confers resistance.
Target Kinase KnockoutWild-Type Kinase (Rescue)Analog XCell DeathSensitivity is restored, confirming the target's role.
Target Kinase KnockoutMutant Kinase (Drug Insensitive)Analog XCell SurvivalResistance is maintained, proving the compound acts on this specific target.

Future Directions and Emerging Research Avenues

Development of 6-Fluoro-8-methylisoquinoline as Fluorescent Probes for Chemical Biology and Live Cell Imaging

The intrinsic fluorescence of the isoquinoline (B145761) scaffold presents a compelling case for the development of novel fluorescent probes. While research on this compound itself as a fluorescent probe is still nascent, the broader class of isoquinoline derivatives has shown considerable promise in this area. mdpi.comresearchgate.net The future development of this compound in this domain could be a fruitful area of investigation.

The introduction of a fluorine atom at the C6 position is particularly noteworthy. Fluorine's high electronegativity can modulate the electronic distribution within the isoquinoline ring system, potentially leading to favorable photophysical properties such as enhanced quantum yields and Stokes shifts. vulcanchem.com Research on other fluorinated isoquinolines has demonstrated that such substitutions can be advantageous for developing fluorescent molecules. nih.gov For instance, the synthesis of boroisoquinolines has yielded compounds with efficient fluorescence in the 400–600 nm range and large Stokes shifts, which are desirable characteristics for biological imaging. nih.gov

Future research could focus on synthesizing derivatives of this compound to create "turn-on" fluorescent probes. These probes are designed to exhibit a significant increase in fluorescence upon binding to a specific analyte, such as metal ions or biologically relevant small molecules. rsc.org This approach has been successfully demonstrated with other quinoline-based probes for detecting species like nitric oxide and cysteine in living cells. acs.orgnih.gov The development of such probes based on the this compound scaffold could provide new tools for real-time monitoring of biological processes within living cells and tissues. rsc.orgmdpi.com

Table 1: Potential Analytes for this compound-Based Fluorescent Probes

Analyte CategorySpecific ExamplesPotential ApplicationSupporting Rationale
Metal Ions Zn²⁺, Fe²⁺/³⁺, Cu²⁺Monitoring metal ion homeostasis, disease diagnosis.Isoquinoline and quinoline (B57606) scaffolds are known to chelate metal ions, and this interaction can be designed to trigger a fluorescent response. rsc.org
Biothiols Cysteine, Homocysteine, GlutathioneStudying oxidative stress and related diseases.Quinoline-based probes have been developed for the selective detection of cysteine. nih.gov
Reactive Oxygen Species (ROS) Nitric Oxide (NO), Hypochlorite (ClO⁻)Investigating cellular signaling and inflammation.A quinoline derivative has been successfully used as a two-photon fluorescent probe for nitric oxide. acs.org
pH Mapping pH gradients in cellular compartments.The nitrogen atom in the isoquinoline ring can be protonated, leading to changes in fluorescence, making it a potential pH sensor. researchgate.net

Applications in Radiopharmaceutical Chemistry (e.g., PET Imaging)

The incorporation of a fluorine atom makes this compound an attractive candidate for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide in PET due to its favorable decay characteristics, including a relatively short half-life of 109.8 minutes and low positron energy. researchgate.net

While there is no direct evidence of this compound being used as a PET imaging agent, related fluorinated isoquinoline derivatives have been successfully developed and evaluated for this purpose. For example, ¹⁸F-labeled isoquinoline carboxamides have been investigated as potential PET radioligands for imaging the peripheral benzodiazepine (B76468) receptor. researchgate.netnih.gov Another notable example is the development of [¹⁸F]-MK-6240, a fluorinated isoquinoline derivative used for the quantification of neurofibrillary tangles in the brain, a hallmark of Alzheimer's disease. nih.gov

Future research could explore the radiosynthesis of [¹⁸F]this compound and its evaluation as a PET tracer. The strategic position of the fluorine atom could allow for relatively straightforward radiolabeling procedures. The resulting tracer could then be investigated for its potential to target various biological entities, depending on its pharmacokinetic and pharmacodynamic properties. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the non-invasive diagnosis and monitoring of various pathological conditions. rsc.orggehealthcare.com

Exploration of this compound Derivatives in Materials Science

The unique electronic and structural properties of the isoquinoline core suggest that derivatives of this compound could find applications in materials science. amerigoscientific.comnumberanalytics.com The planar and conjugated nature of the isoquinoline ring system makes it a suitable building block for organic electronic materials. connectjournals.com

One emerging area is the development of isoquinoline-based polymers for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). numberanalytics.comrsc.org The introduction of fluorine atoms into conjugated polymers is a well-established strategy to tune their electronic properties, such as the HOMO and LUMO energy levels, which is critical for optimizing device performance. rsc.org Therefore, incorporating this compound into polymer backbones could lead to new materials with tailored optoelectronic characteristics. For instance, isoquinoline-1,3-dione derived polymers have shown promise in field-effect transistors. rsc.orgresearchgate.net

Furthermore, isoquinoline derivatives have been utilized as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). amerigoscientific.compolimi.it These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific substitution pattern of this compound could influence the coordination geometry and the resulting properties of the MOFs. The exploration of its derivatives as building blocks for novel functional materials represents a promising avenue for future research. amerigoscientific.combloomtechz.comorganic-chemistry.org

Table 2: Potential Materials Science Applications of this compound Derivatives

Application AreaType of MaterialPotential Role of this compound
Organic Electronics Conjugated Polymers for OLEDs and OFETsAs a fluorinated building block to tune electronic properties and enhance device performance. numberanalytics.comconnectjournals.comrsc.org
Coordination Chemistry Coordination Polymers and Metal-Organic Frameworks (MOFs)As a ligand to create novel porous materials with tailored properties for gas storage or catalysis. amerigoscientific.compolimi.it
Optical Materials Fluorescent MaterialsAs a core structure for developing materials with specific fluorescent properties, potentially for sensing or imaging applications. bloomtechz.comacs.org

Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis for Novel Isoquinoline Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemistry to accelerate the discovery and development of new molecules. frontiersin.org These computational tools can be leveraged for the rational design and synthesis of novel derivatives of this compound with optimized properties for specific applications. mdpi.comresearchgate.net

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data for isoquinoline and quinoline derivatives to predict the biological activity or material properties of new, untested compounds. researchgate.net This approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net Generative AI models can even design novel molecular structures from scratch that are predicted to have desired characteristics. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-8-methylisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization of pre-functionalized precursors. For fluorination at the 6-position, diethylaminosulfur trifluoride (DAST) is used under cryogenic conditions (-78°C) to minimize side reactions. Methylation at the 8-position can be achieved via Suzuki coupling (Pd catalysts, e.g., Pd(PPh₃)₄) or Friedel-Crafts alkylation. Catalyst selection, solvent polarity (e.g., DMF vs. THF), and reaction time (12-24 hours) critically impact yields. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures product integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine’s electron-withdrawing effect causes deshielding at C6 (δ ~145 ppm in ¹³C NMR). The methyl group at C8 shows a triplet splitting pattern (³J coupling with adjacent protons).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (theoretical m/z 175.2 [M+H]⁺; deviations >0.1 Da suggest impurities).
  • HPLC-UV : Validate purity (>98%) using a C18 column (λ=254 nm, retention time compared to standards).
  • IR Spectroscopy : Absence of broad O-H stretches (~3200 cm⁻¹) confirms no hydrolyzed byproducts .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, ANSI-approved goggles, and flame-resistant lab coats.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Management : Halogenated waste (e.g., fluorinated byproducts) must be segregated and disposed via certified contractors.
  • Storage : Store under nitrogen at 2-8°C to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound derivatives across different assay systems?

  • Methodological Answer :

  • Systematic Review : Follow Cochrane guidelines to assess assay variability (e.g., ATP concentrations in kinase assays, cell line viability thresholds).
  • Purity Validation : Re-analyze compounds via HPLC-MS to rule out degradation (e.g., demethylation at C8).
  • Statistical Harmonization : Apply meta-regression to adjust for confounding variables (e.g., serum batch effects in cell cultures) .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G* to calculate electrostatic potential surfaces, identifying electron-deficient positions (e.g., C4 vs. C5).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. acetonitrile) on transition states using AMBER force fields.
  • Experimental Validation : Isotopic labeling (²H at C4) and Hammett plots correlate computational predictions with observed substitution patterns .

Q. How to optimize catalytic systems for introducing diverse substituents at the 4-position of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Xantphos complexes for Buchwald-Hartwig aminations (e.g., aryl bromides vs. chlorides).
  • Design of Experiments (DoE) : Model interactions between temperature (80-120°C), base (Cs₂CO₃ vs. KOtBu), and catalyst loading (2-5 mol%).
  • Reaction Monitoring : Track intermediates via LC-MS (e.g., [M+Na]⁺ adducts) to identify rate-limiting steps .

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